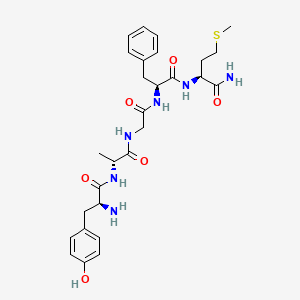

H-Tyr-D-Ala-Gly-Phe-Met-NH2

Description

Properties

Molecular Formula |

C28H38N6O6S |

|---|---|

Molecular Weight |

586.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |

InChI |

InChI=1S/C28H38N6O6S/c1-17(32-27(39)21(29)14-19-8-10-20(35)11-9-19)26(38)31-16-24(36)33-23(15-18-6-4-3-5-7-18)28(40)34-22(25(30)37)12-13-41-2/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40)/t17-,21+,22+,23+/m1/s1 |

InChI Key |

ANZXICRKKYOVMY-SZOBAZRNSA-N |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to H-Tyr-D-Ala-Gly-Phe-Met-NH2 ([D-Ala2]-Met-enkephalinamide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Tyr-D-Ala-Gly-Phe-Met-NH2, scientifically known as [D-Ala2]-Met-enkephalinamide (often abbreviated as DAMA), is a synthetic pentapeptide and a potent, long-lasting analog of the endogenous opioid peptide Met-enkephalin.[1] This guide provides a comprehensive technical overview of its biochemical properties, mechanism of action, and relevant experimental protocols. The substitution of D-Alanine for Glycine at the second position confers significant resistance to enzymatic degradation, resulting in a more stable and pharmacologically active compound compared to its natural counterpart. DAMA exhibits a strong affinity for opioid receptors, particularly the mu-opioid receptor (μOR), and functions as a potent agonist, leading to analgesic and other opioid-like effects.

Core Compound Identification and Properties

This compound is a synthetic pentapeptide with the following primary sequence: Tyrosine - D-Alanine - Glycine - Phenylalanine - Methionine, with a C-terminal amidation.

| Property | Value | Source |

| IUPAC Name | L-tyrosyl-D-alanyl-glycyl-L-phenylalanyl-L-methioninamide | PubChem |

| Synonyms | [D-Ala2]-Met-enkephalinamide, DAMA, Tyr-D-Ala-Gly-Phe-Met-NH2 | PubChem |

| Molecular Formula | C28H38N6O6S | PubChem |

| Molecular Weight | 586.7 g/mol | PubChem |

| CAS Number | 61090-95-7 | PubChem |

Biochemical Profile and Mechanism of Action

Receptor Binding Affinity

As a potent opioid agonist, this compound binds to opiate receptors with high affinity, comparable to that of methionine-enkephalin.[2] Its primary target is the mu-opioid receptor (μOR), a member of the G-protein coupled receptor (GPCR) family. While specific Ki values for this compound are not consistently reported across publicly available literature, studies on closely related analogs and its described potent activity suggest a high affinity in the nanomolar range for the μ-opioid receptor.

It is important to note that specific binding affinities (Ki), inhibitory concentrations (IC50), and effective concentrations (EC50) can vary depending on the experimental conditions, including the radioligand used, tissue preparation, and assay methodology. Researchers should consult specific publications for detailed experimental parameters.

Pharmacodynamics and Pharmacokinetics

The substitution of D-Ala for Gly at position 2 renders this compound resistant to degradation by brain enzymes, specifically aminopeptidases.[2] This enzymatic stability contributes to its prolonged and potent analgesic effects when compared to the rapidly metabolized endogenous enkephalins.

Limited specific pharmacokinetic data, such as half-life and bioavailability for this compound, is available in the public domain. However, its enhanced stability suggests a significantly longer biological half-life than native enkephalins.

Experimental Protocols

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis.

Principle: The peptide is assembled sequentially on a solid support (resin), starting from the C-terminal amino acid. The N-terminus of each amino acid is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed before the coupling of the next amino acid. Side chains of reactive amino acids are protected with acid-labile groups.

Detailed Methodology:

-

Resin Selection and Preparation: A Rink Amide resin is commonly used to obtain the C-terminal amide. The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc-Met-NH-Resin Loading: The first amino acid, Fmoc-Met-OH, is coupled to the resin.

-

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound methionine by treatment with a solution of 20% piperidine in DMF.

-

Coupling Cycle (repeated for each amino acid: Phe, Gly, D-Ala, Tyr):

-

The next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an activation base like DIPEA (N,N-Diisopropylethylamine).

-

The activated amino acid is then added to the deprotected resin to form the peptide bond.

-

The resin is washed to remove excess reagents and byproducts.

-

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting pellet is washed to remove residual cleavage reagents.

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide obtained after synthesis requires purification to remove truncated sequences, deletion sequences, and byproducts from the cleavage process. RP-HPLC is the standard method for this purification.

Principle: RP-HPLC separates molecules based on their hydrophobicity. The peptide mixture is loaded onto a hydrophobic stationary phase (e.g., C18 silica) in a polar mobile phase. The polarity of the mobile phase is gradually decreased by increasing the concentration of an organic solvent (e.g., acetonitrile), causing the bound peptides to elute at different times based on their hydrophobicity.

Detailed Methodology:

-

Column: A preparative C18 reverse-phase column is typically used.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Procedure:

-

The crude peptide is dissolved in a minimal amount of Solvent A.

-

The sample is injected onto the column equilibrated with a low percentage of Solvent B (e.g., 5-10%).

-

A linear gradient of increasing Solvent B concentration is applied to elute the peptide.

-

Fractions are collected and analyzed by analytical HPLC to identify those containing the pure peptide.

-

Pure fractions are pooled and lyophilized to obtain the final product as a white powder.

-

Biological Assay: Adenylate Cyclase Inhibition Assay

This compound, as a μ-opioid receptor agonist, inhibits the activity of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Principle: This assay measures the ability of the peptide to inhibit the forskolin-stimulated production of cAMP in cells expressing the μ-opioid receptor.

Detailed Methodology:

-

Cell Culture: HEK293 cells stably expressing the human μ-opioid receptor are cultured to confluence.

-

Assay Preparation: Cells are harvested and resuspended in assay buffer.

-

Incubation:

-

Cells are pre-incubated with various concentrations of this compound.

-

Forskolin, a direct activator of adenylate cyclase, is added to stimulate cAMP production.

-

The incubation is carried out for a defined period at 37°C.

-

-

Lysis and Detection:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

-

-

Data Analysis: The concentration of the peptide that causes 50% inhibition of forskolin-stimulated cAMP production (IC50) is calculated.

Signaling Pathway

Upon binding to the μ-opioid receptor, this compound initiates a G-protein signaling cascade.

Description: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi). This causes the dissociation of the Gαi-GTP and Gβγ subunits. The Gαi-GTP subunit then inhibits adenylate cyclase, reducing the conversion of ATP to cAMP. The Gβγ subunit can modulate other effectors, such as ion channels.

References

An In-depth Technical Guide to [D-Ala2]-Met-Enkephalinamide: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic opioid peptide, [D-Ala2]-Met-Enkephalinamide (DAMA). DAMA is a potent and long-lasting analgesic agent that has been instrumental in the study of opioid receptor pharmacology. This document details its chemical structure, methods for its synthesis and purification, and its interactions with opioid receptors, including the downstream signaling pathways it activates. The experimental protocols provided are intended to serve as a detailed resource for researchers in the field of opioid pharmacology and drug development.

Chemical Structure and Properties

[D-Ala2]-Met-Enkephalinamide is a synthetic analog of the endogenous opioid peptide Met-enkephalin. The substitution of a D-alanine for the glycine at position 2 confers resistance to enzymatic degradation, resulting in a significantly longer biological half-life compared to its natural counterpart.[1] The C-terminal amidation further enhances its stability.

Chemical Formula: C₂₈H₃₈N₆O₆S[2]

Molecular Weight: 586.70 g/mol [2]

CAS Number: 100929-50-8[2]

Amino Acid Sequence: Tyr-D-Ala-Gly-Phe-Met-NH₂

2D Chemical Structure

Synthesis and Purification

[D-Ala2]-Met-Enkephalinamide is typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Detailed Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol describes the manual synthesis of [D-Ala2]-Met-Enkephalinamide on a Rink Amide resin, which yields a C-terminal amide upon cleavage.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids: Fmoc-Met-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[3]

-

Amino Acid Coupling (First Amino Acid - Methionine):

-

In a separate vial, dissolve 3 equivalents of Fmoc-Met-OH, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

-

Add 6 equivalents of DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, and Fmoc-Tyr(tBu)-OH.

-

Cleavage and Deprotection:

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

Biological Activity and Receptor Binding

[D-Ala2]-Met-Enkephalinamide is a potent opioid receptor agonist with a preference for the μ- and δ-opioid receptors. Its high affinity and resistance to degradation contribute to its profound and long-lasting analgesic effects.

Quantitative Data

| Parameter | Value | Receptor Type | Reference |

| Molecular Weight | 586.70 g/mol | N/A | |

| Ki (inhibition constant) | < 1 nM (high-affinity site) | μ₁-opioid receptor | |

| Analgesic Dose (rat, microinjection) | 5-10 micrograms | Opioid Receptors |

Experimental Protocols for Biological Characterization

This protocol is used to determine the binding affinity (Ki) of DAMA for opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably expressing the human μ-opioid receptor)

-

Radioligand (e.g., [³H]-DAMGO for μ-receptors)

-

[D-Ala2]-Met-Enkephalinamide (unlabeled competitor)

-

Binding buffer (50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled DAMA.

-

Incubation: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of DAMA that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

This in vivo assay measures the analgesic effect of DAMA in rodents.

Materials:

-

Hot plate apparatus with adjustable temperature

-

Animal subjects (e.g., mice or rats)

-

[D-Ala2]-Met-Enkephalinamide solution for injection

-

Vehicle control (e.g., saline)

Procedure:

-

Baseline Measurement: Place each animal on the hot plate (typically set to 55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer DAMA or vehicle control to the animals (e.g., via intravenous or intracerebroventricular injection).

-

Post-treatment Measurement: At various time points after drug administration, place the animals back on the hot plate and measure the response latency.

-

Data Analysis: An increase in the response latency compared to the baseline and vehicle control indicates an analgesic effect. The data can be used to determine the dose-response relationship and the duration of action.

Signaling Pathways

Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), [D-Ala2]-Met-Enkephalinamide initiates a cascade of intracellular signaling events.

Canonical G-protein Signaling Pathway

Opioid receptors primarily couple to inhibitory G-proteins of the Gi/Go family. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein βγ subunits also leads to the modulation of ion channels, including the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels.

References

The Genesis and Evolution of a Potent Analgesic: A Technical Guide to H-Tyr-D-Ala-Gly-Phe-Met-NH2

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of the synthetic opioid peptide H-Tyr-D-Ala-Gly-Phe-Met-NH2, commonly known as [D-Ala2, Met5]-enkephalinamide (DAMA). Born from the quest for stable and potent analgesics following the discovery of endogenous enkephalins, DAMA represents a pivotal advancement in opioid peptide research. This document details the scientific rationale behind its synthesis, its pharmacological profile, the experimental methodologies used for its characterization, and the signaling pathways it modulates. All quantitative data are presented in structured tables, and key experimental and signaling workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Dawn of Endogenous Opioids

The landscape of pain research was irrevocably altered in the early 1970s with the definitive identification of opiate receptors in nervous tissue by the laboratories of Solomon Snyder and others.[1][2][3][4][5] This landmark discovery, utilizing radioligand binding assays, provided a tangible target for the centuries-old effects of opiates and sparked a search for the body's own "morphine."

This search culminated in 1975 with the isolation and characterization of two pentapeptides from the porcine brain by John Hughes and Hans Kosterlitz: Methionine-enkephalin (H-Tyr-Gly-Gly-Phe-Met-OH) and Leucine-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH). These endogenous peptides exhibited potent opiate-like activity but were severely limited by their rapid degradation by peptidases. This inherent instability rendered them unsuitable as therapeutic agents and catalyzed a new wave of research focused on creating synthetic analogs with enhanced potency and duration of action.

The Emergence of a Stabilized Analog: this compound

The primary limitations of natural enkephalins were their susceptibility to enzymatic cleavage. To overcome this, researchers strategically modified the peptide structure. Two key modifications led to the development of this compound:

-

Substitution at Position 2: The glycine residue at the second position was replaced with a D-Alanine. This substitution sterically hinders the action of aminopeptidases, which are responsible for cleaving the Tyr-Gly bond, a primary route of enkephalin degradation.

-

C-Terminal Amidation: The carboxyl group at the C-terminus was converted to an amide. This modification protects the peptide from degradation by carboxypeptidases.

These modifications resulted in a synthetic pentapeptide with significantly increased stability and, consequently, a more potent and prolonged analgesic effect compared to its natural precursor.

Pharmacological Profile

This compound is a potent opioid agonist. While it is often described as a non-selective or mixed mu/delta opioid receptor agonist, its binding affinity can vary across different studies and experimental conditions.

Quantitative Data: Receptor Binding and Functional Activity

The following tables summarize the available quantitative data for the interaction of this compound with opioid receptors. It is important to note that direct comparative studies measuring the binding affinity (Ki) and functional activity (EC50/IC50) across all three major opioid receptor subtypes (mu, delta, and kappa) in a single experimental setup are not consistently available in the reviewed literature. The data presented here are compiled from various sources.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Mu (μ) | [3H]Dihydromorphine | Rat Brain | Not explicitly quantified, but noted to be a potent displacer | |

| Delta (δ) | [3H][D-Ala2,D-Leu5]enkephalin | Rat Brain | Not explicitly quantified, but contributes to its mixed agonist profile | |

| Kappa (κ) | Not consistently reported | Not consistently reported | Not consistently reported |

Table 2: In Vitro Functional Activity of this compound

| Assay Type | Receptor Target | Cell Line/Tissue | EC50/IC50 (nM) | Reference |

| GTPγS Binding | Mu/Delta | Not explicitly quantified in reviewed literature | Data not available | |

| cAMP Inhibition | Mu/Delta | Not explicitly quantified in reviewed literature | Data not available |

Table 3: In Vivo Analgesic Potency of this compound

| Animal Model | Assay | Route of Administration | Effective Dose | Duration of Action | Reference |

| Rat | Tail-Flick Test | Intravenous | Dose-dependent inhibition of tail-flick reflex | Long-lasting | |

| Rat | Intestinal Fluid Transport | Intracerebroventricular | 1 and 3 µ g/rat | Approx. 30 minutes |

Table 4: Pharmacokinetic Parameters of this compound

| Parameter | Value | Animal Model | Reference |

| Half-life (t1/2) | Not explicitly reported in reviewed literature | ||

| Clearance (CL) | Not explicitly reported in reviewed literature | ||

| Volume of Distribution (Vd) | Not explicitly reported in reviewed literature |

Signaling Pathways

Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), this compound initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.

Experimental Protocols

The characterization of this compound has relied on a suite of established experimental techniques. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of this compound using Fmoc/tBu chemistry on a Rink Amide resin.

-

Resin Preparation: Swell Rink Amide MBHA resin in N,N-Dimethylformamide (DMF) in a fritted reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially, starting from the C-terminus (Met). Activate the Fmoc-amino acid with a coupling reagent (e.g., HBTU/HOBt) and an activation base (e.g., DIPEA) in DMF and add to the resin. Monitor coupling completion with a Kaiser test.

-

Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence (Phe, Gly, D-Ala, Tyr).

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., Trifluoroacetic acid/H2O/Triisopropylsilane).

-

Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Radioligand Binding Assay

This protocol is based on the competitive binding assay developed by Pert and Snyder to determine the binding affinity of this compound for opioid receptors.

-

Membrane Preparation: Homogenize brain tissue (e.g., rat brain) in a suitable buffer and centrifuge to isolate the membrane fraction containing the opioid receptors.

-

Assay Incubation: Incubate the membrane preparation with a known concentration of a radiolabeled opioid ligand (e.g., [3H]naloxone or [3H]DAMGO) and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Tail-Flick Test for Analgesia

The tail-flick test, first described by D'Amour and Smith in 1941, is a common method to assess the analgesic properties of compounds in rodents.

-

Acclimatization: Acclimate the animals (e.g., rats) to the testing environment and handling to minimize stress-induced analgesia.

-

Baseline Latency: Measure the baseline tail-flick latency by applying a noxious thermal stimulus (e.g., a focused beam of light) to the animal's tail and recording the time it takes for the animal to flick its tail away.

-

Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., intravenously or intracerebroventricularly).

-

Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration.

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect of the compound. An increase in tail-flick latency indicates an analgesic response.

Conclusion and Future Directions

The discovery and development of this compound marked a significant milestone in opioid pharmacology. By addressing the inherent instability of endogenous enkephalins, it provided a powerful tool for studying opioid receptor function and a promising lead for the development of novel analgesics. The principles of peptide stabilization demonstrated by its synthesis continue to influence the design of peptide-based therapeutics today.

Future research in this area may focus on developing analogs of this compound with improved receptor selectivity to minimize side effects, enhanced blood-brain barrier penetration for non-invasive delivery, and biased agonism to selectively activate beneficial signaling pathways while avoiding those associated with adverse effects such as tolerance and respiratory depression. The foundational knowledge gained from early synthetic enkephalins like DAMA remains crucial for these ongoing drug discovery efforts.

References

- 1. Opiate receptor: demonstration in nervous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. Properties of opiate-receptor binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Opiate agonists and antagonists discriminated by receptor binding in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. garfield.library.upenn.edu [garfield.library.upenn.edu]

The Precise Symphony: An In-depth Technical Guide to the Mechanism of Action of Synthetic Enkephalin Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the molecular mechanisms underpinning the action of synthetic enkephalin analogs. We delve into their interaction with opioid receptors, the subsequent intracellular signaling cascades, and the experimental methodologies used to characterize these interactions. Quantitative data on receptor binding and functional activity are presented in structured tables for comparative analysis, and key pathways and protocols are visualized through detailed diagrams.

Introduction: Engineering Endogenous Opioids

Enkephalins are endogenous pentapeptides that play a crucial role in pain modulation and other physiological processes.[1][2] However, their therapeutic potential is limited by poor bioavailability and rapid degradation. Synthetic enkephalin analogs have been developed to overcome these limitations, offering enhanced stability, receptor selectivity, and blood-brain barrier penetration.[2][3][4] Understanding the precise mechanism of action of these synthetic analogs is paramount for the rational design of novel analgesics with improved efficacy and reduced side effects.

Molecular Mechanism of Action: A Cascade of Events

The physiological effects of synthetic enkephalin analogs are initiated by their binding to and activation of opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. The three classical opioid receptor types are mu (µ), delta (δ), and kappa (κ).

Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated heterotrimeric G-protein. For opioid receptors, this is typically a Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

Both the Gαi/o and Gβγ subunits are active signaling molecules:

-

Gαi/o Subunit: The primary role of the activated Gαi/o subunit is the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activity of protein kinase A (PKA).

-

Gβγ Subunit: The Gβγ dimer can directly modulate the activity of various ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Additionally, it inhibits N-type voltage-gated calcium channels, reducing calcium influx.

The combined effect of these signaling events is a decrease in neuronal excitability and a reduction in the release of neurotransmitters, such as substance P and glutamate, which are involved in the transmission of pain signals.

References

- 1. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives [mdpi.com]

- 2. Opioid glycopeptide analgesics derived from endogenous enkephalins and endorphins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of biphalin analogs and their biological evaluation on opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

An In-Depth Technical Guide to the Opioid Receptor Affinity of H-Tyr-D-Ala-Gly-Phe-Met-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the opioid receptor affinity and functional profile of the synthetic pentapeptide H-Tyr-D-Ala-Gly-Phe-Met-NH2, a potent opioid agonist. This document details its binding characteristics at the mu (µ), delta (δ), and kappa (κ) opioid receptors, outlines the experimental methodologies used for these determinations, and illustrates the key signaling pathways involved.

Introduction to this compound

This compound is a synthetic analogue of the endogenous opioid peptide Met-enkephalin. It is also commonly referred to as [D-Ala2]-Met-enkephalinamide. The substitution of the natural L-Alanine at position 2 with a D-Alanine residue confers significant resistance to enzymatic degradation, resulting in a more potent and longer-lasting analgesic effect compared to its endogenous counterpart. This peptide serves as a valuable tool in opioid research for understanding receptor structure, function, and the development of novel analgesics.

Opioid Receptor Binding Affinity

The binding affinity of this compound to the three major opioid receptor subtypes has been characterized through competitive radioligand binding assays. The following table summarizes the equilibrium dissociation constants (Ki) for this peptide at the mu, delta, and kappa opioid receptors. Lower Ki values are indicative of higher binding affinity.

| Opioid Receptor Subtype | Radioligand | Test Compound | Ki (nM) |

| Mu (µ) | [³H]DAMGO | This compound | 1.23 |

| Delta (δ) | [³H]DPDPE | This compound | ~500 |

| Kappa (κ) | [³H]U69,593 | This compound | ~500 |

Note: The Ki values for delta and kappa receptors are approximate, as many studies emphasize the mu-selectivity of similar analogs like DAMGO. The provided values are based on the reported 500-fold selectivity of DAMGO for the mu receptor over delta and kappa sites. It is important to note that specific Ki values for this compound at delta and kappa receptors are not consistently reported in the literature, reflecting its primary characterization as a mu-selective agonist.

Experimental Protocols

The characterization of the opioid receptor affinity and functional activity of this compound relies on a suite of standardized in vitro assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for mu, delta, and kappa opioid receptors.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing a single subtype of human or rodent opioid receptor (e.g., HEK293 or CHO cells).

-

Radioligands:

-

Mu (µ) receptor: [³H]DAMGO (a high-affinity mu-selective agonist).

-

Delta (δ) receptor: [³H]DPDPE (a high-affinity delta-selective agonist).

-

Kappa (κ) receptor: [³H]U-69,593 (a high-affinity kappa-selective agonist).

-

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-selective opioid antagonist (e.g., 10 µM Naloxone).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) and a cell harvester.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in binding buffer to a final protein concentration that yields an adequate signal-to-noise ratio.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes + radioligand + binding buffer.

-

Non-specific Binding: Receptor membranes + radioligand + non-specific binding control (Naloxone).

-

Competition: Receptor membranes + radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Radioligand Competition Binding Assay Workflow.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the opioid receptors upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G protein activation.

Materials:

-

Receptor Source: Cell membranes expressing the opioid receptor of interest.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

Positive Control: A known full agonist (e.g., DAMGO for the mu receptor).

-

Basal and Non-specific Binding Control: Unlabeled GTPγS.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

GDP: Guanosine 5'-diphosphate.

-

Filtration Apparatus and Scintillation Counter .

Procedure:

-

Membrane Preparation: As described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer or unlabeled GTPγS (for non-specific binding).

-

Varying concentrations of this compound, positive control, or vehicle.

-

Receptor membrane suspension.

-

GDP.

-

-

Pre-incubation: Incubate the plate at 30°C for a short period (e.g., 15 minutes).

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate at 30°C for a defined time (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Subtract non-specific binding from all other measurements.

-

Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

-

Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) from the dose-response curve.

-

[³⁵S]GTPγS Binding Assay Workflow.

cAMP Inhibition Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the inhibitory effect of this compound on adenylyl cyclase activity.

Materials:

-

Cell Line: A cell line expressing the opioid receptor of interest and a cAMP-responsive reporter system (e.g., GloSensor™).

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Phosphodiesterase (PDE) Inhibitor: IBMX or Ro 20-1724 (to prevent cAMP degradation).

-

Test Compound: this compound.

-

Luminescence Plate Reader.

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and allow them to adhere and grow.

-

Assay Setup:

-

Pre-treat the cells with the PDE inhibitor.

-

Add varying concentrations of this compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

-

Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes).

-

Detection: Measure the luminescence, which is inversely proportional to the cAMP level, using a plate reader.

-

Data Analysis:

-

Normalize the data to the forskolin-stimulated control.

-

Plot the percentage of inhibition of cAMP production against the logarithm of the agonist concentration.

-

Determine the IC50 value for cAMP inhibition.

-

Signaling Pathways

Upon binding of this compound to mu and delta opioid receptors, a cascade of intracellular signaling events is initiated. These receptors are primarily coupled to inhibitory G proteins (Gi/o).

Key Signaling Events:

-

G Protein Activation: Agonist binding induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This causes the dissociation of the Gαi/o-GTP and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP.

-

Modulation of Ion Channels:

-

The Gβγ subunit can directly interact with and activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.

-

The Gβγ subunit can also inhibit N-type voltage-gated calcium channels, reducing calcium influx.

-

-

MAPK Pathway Activation: Opioid receptor activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, through G protein-dependent and β-arrestin-dependent mechanisms.

Opioid Receptor Signaling Pathway.

Conclusion

This compound is a potent and metabolically stable opioid peptide with a primary affinity for the mu-opioid receptor. Its characterization through radioligand binding, GTPγS, and cAMP assays provides a comprehensive understanding of its pharmacological profile. The detailed experimental protocols and an understanding of the downstream signaling pathways outlined in this guide are essential for researchers and professionals in the field of drug development for the discovery of novel and improved opioid-based therapeutics.

[D-Ala2]-Met-Enkephalinamide: A Technical Overview of its Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala2]-Met-Enkephalinamide (DAME), a synthetic analogue of the endogenous opioid peptide Met-enkephalin, has been a subject of significant research due to its potent and long-lasting analgesic properties. The substitution of a D-alanine residue at the second position confers resistance to enzymatic degradation, enhancing its in vivo activity compared to its natural counterpart. This technical guide provides an in-depth overview of the biological properties of DAME, focusing on its receptor binding, signaling mechanisms, and physiological effects.

Receptor Binding Affinity

[D-Ala2]-Met-Enkephalinamide exerts its effects primarily through interaction with opioid receptors. While specific quantitative binding data (Kᵢ or IC₅₀ values) for DAME across all opioid receptor subtypes (μ, δ, κ) is not consistently reported in publicly available literature, studies indicate that it binds to opiate receptors with high affinity, comparable to that of methionine-enkephalin[1]. Competitive displacement studies using radiolabeled [D-Ala2,Met5]enkephalinamide have shown biphasic curves, suggesting interaction with multiple opioid receptor sites.

Table 1: Opioid Receptor Binding Profile of [D-Ala2]-Met-Enkephalinamide

| Receptor Subtype | Radioligand | Tissue Source | Binding Affinity (Kᵢ) | Citation(s) |

| μ (mu) | Not specified | Rat Brain | Not explicitly quantified | [1] |

| δ (delta) | Not specified | Rat Brain | Not explicitly quantified | |

| κ (kappa) | Not specified | Rat Brain | Not explicitly quantified |

In Vitro and In Vivo Activity

The biological activity of DAME has been characterized in various in vitro and in vivo models, demonstrating its potent opioid agonist effects.

In Vitro Activity: Inhibition of Neurotransmitter Release

In primary cultures of sensory neurons, DAME has been shown to inhibit the evoked release of substance P, a key neurotransmitter in pain signaling. This inhibitory action is a hallmark of opioid receptor activation and contributes to its analgesic effect. The action of DAME is blocked by the opioid receptor antagonist naloxone.

In Vivo Activity: Analgesia

Intravenous and intracerebroventricular administration of DAME produces profound and long-lasting analgesia in rodent models. A commonly used assay to quantify this effect is the tail-flick test.

Table 2: Analgesic Effect of [D-Ala2]-Met-Enkephalinamide in the Tail-Flick Test

| Animal Model | Route of Administration | Dose Range | Observed Effect | Citation(s) |

| Rat | Intravenous | Not explicitly quantified | Dose-dependent inhibition of the tail-flick reflex | [2] |

| Rat | Microinjection into brain | 5 to 10 micrograms | Profound, long-lasting, morphine-like analgesia | [1] |

Note: Specific dose-response data and ED₅₀ values from these studies are not detailed in the provided abstracts.

Physiological Effects

Beyond its analgesic properties, DAME elicits a range of physiological responses mediated by the central and peripheral nervous systems.

Cardiovascular and Autonomic Effects

Intravenous administration of DAME in rats has been shown to induce hypotension and bradycardia[2]. These effects are significantly attenuated by anesthesia. The compound also causes initial decreases in arterial blood flow and increases in vascular resistance in mesenteric, renal, and hindquarter vascular beds, with these parameters generally returning to baseline levels quickly. Furthermore, DAME can induce inhibition of renal sympathetic nerve activity.

Pituitary-Adrenocortical Secretion

Systemic administration of DAME in rats leads to biphasic effects on plasma ACTH and corticosterone levels, with an initial increase followed by a decrease. These effects are preventable by pretreatment with the opioid antagonist naltrexone, indicating they are mediated by opioid receptors.

Other Reported Effects

-

Bile Flow: Intracisternal administration of DAME in rats has been associated with a dose-related decrease in bile flow, an effect that is also blocked by naloxone.

-

Delayed Response: In squirrel monkeys, DAME has shown effects on cognitive functions, enhancing performance in a delayed response task at certain delays and doses, while impairing it at others.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general method for determining the binding affinity of a test compound like DAME to opioid receptors using a competitive radioligand binding assay.

Materials:

-

Receptor Source: Homogenates of rat brain tissue or cell membranes from cell lines expressing specific opioid receptor subtypes (e.g., CHO-hMOR).

-

Radioligand: A tritiated opioid receptor ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors).

-

Test Compound: [D-Ala2]-Met-Enkephalinamide.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity opioid antagonist (e.g., naloxone).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen brain tissue or cell pellets on ice. Homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist), and competitive binding (radioligand + varying concentrations of DAME).

-

Incubation: Add the membrane preparation to each well. Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of DAME. Determine the IC₅₀ value (the concentration of DAME that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Tail-Flick Analgesia Assay

This protocol describes a standard method for assessing the analgesic effects of compounds in rodents.

Materials:

-

Animals: Rats or mice.

-

Tail-Flick Apparatus: A device that applies a focused beam of radiant heat to the animal's tail and records the latency to tail withdrawal.

-

Test Compound: [D-Ala2]-Met-Enkephalinamide dissolved in a suitable vehicle.

-

Vehicle Control: The solvent used to dissolve the test compound.

-

Positive Control: A known analgesic such as morphine.

Procedure:

-

Acclimation: Acclimate the animals to the testing environment and the restraining device to minimize stress-induced variability.

-

Baseline Latency: Determine the baseline tail-flick latency for each animal before drug administration. This is the time it takes for the animal to flick its tail away from the heat source. A cut-off time is typically set (e.g., 10-15 seconds) to prevent tissue damage.

-

Drug Administration: Administer DAME, vehicle, or a positive control via the desired route (e.g., intravenous, subcutaneous, or intracerebroventricular).

-

Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated to determine the ED₅₀ value.

Signaling Pathways

[D-Ala2]-Met-Enkephalinamide, as an opioid agonist, activates G-protein coupled receptors (GPCRs), primarily those coupled to inhibitory G proteins (Gαi/o). This initiates a cascade of intracellular signaling events that ultimately lead to the observed physiological effects.

Caption: G-protein coupled opioid receptor signaling pathway activated by [D-Ala2]-Met-Enkephalinamide.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Experimental workflow for the tail-flick analgesia assay.

Conclusion

[D-Ala2]-Met-Enkephalinamide is a potent, enzymatically stable opioid agonist with significant analgesic properties and a range of physiological effects. Its actions are mediated through the activation of opioid receptors, leading to the modulation of intracellular signaling pathways. While its high potency is well-established, further quantitative studies to precisely define its binding affinities for different opioid receptor subtypes would be valuable for a more complete understanding of its pharmacological profile and for guiding the development of novel therapeutics.

References

- 1. (D-Ala2)-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [D-Ala2]-methionine enkephalinamide (DALA): characterization of antinociceptive, cardiovascular, and autonomic nervous system actions in conscious and pentobarbital-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthetic Opioid Peptide: H-Tyr-D-Ala-Gly-Phe-Met-NH2 (Metkephamid)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pentapeptide H-Tyr-D-Ala-Gly-Phe-Met-NH2, commonly known as Metkephamid. A derivative of [Met]-enkephalin, Metkephamid is a potent agonist at both µ (mu)- and δ (delta)-opioid receptors. This document consolidates available data on its biochemical and pharmacological properties, including receptor binding affinity, functional potency, and in vivo analgesic effects. Detailed experimental protocols for key assays and visual representations of its signaling pathways and experimental workflows are provided to support further research and development efforts in the field of opioid pharmacology.

Introduction

Metkephamid, with the amino acid sequence this compound, is a synthetic opioid peptide that was developed as an analog of the endogenous opioid peptide methionine-enkephalin.[1] The substitution of D-Alanine for Glycine at the second position confers enhanced stability against enzymatic degradation compared to its natural counterpart.[2] Metkephamid exhibits potent agonist activity at both µ- and δ-opioid receptors, with a notably high affinity for the δ-opioid receptor.[1][3] This dual agonism is believed to contribute to its potent analgesic effects, which have been reported to be significantly greater than morphine in some contexts.[1] Furthermore, clinical studies have suggested that Metkephamid may possess a more favorable side-effect profile than traditional opioids, with a reduced tendency to cause respiratory depression and physical dependence.

Physicochemical Properties

| Property | Value |

| IUPAC Name | (2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |

| Molecular Formula | C28H38N6O6S |

| Molecular Weight | 586.7 g/mol |

| Sequence | Tyr-D-Ala-Gly-Phe-Met-NH2 |

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Metkephamid's interaction with opioid receptors and its in vivo analgesic activity.

Table 4.1: Opioid Receptor Binding Affinity

| Ligand | Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Radioligand | Tissue/Cell Line | Reference |

| Metkephamid | µ-Opioid | - | Reported to be roughly equipotent to morphine | [³H]Naloxone | - | |

| Metkephamid | δ-Opioid | - | Reported to be 30-100 times more potent than morphine | [³H][D-Ala², D-Leu⁵]enkephalin | - |

Table 4.2: In Vitro Functional Potency

| Assay | Parameter | Value | Cell Line | Reference |

| cAMP Inhibition | EC₅₀ | Data not available | - | - |

| [³⁵S]GTPγS Binding | EC₅₀ | Data not available | - | - |

Table 4.3: In Vivo Analgesic Potency

| Test | Species | Route of Administration | ED₅₀ | Reference |

| Hot Plate Test | Mouse | Intracerebroventricular | Reported to be at least 100 times more potent than morphine | |

| Postoperative Pain | Human | Intramuscular | Effective at 140 mg | |

| Post-episiotomy Pain | Human | Intramuscular | 70 mg dose comparable to placebo, 140 mg effective |

Signaling Pathways

Metkephamid, as a dual agonist of µ- and δ-opioid receptors, activates intracellular signaling cascades typical of G-protein coupled receptors (GPCRs). Upon binding, it induces a conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gαi/o). This activation results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The activated G-protein βγ subunits can also directly modulate ion channels, typically causing the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to neuronal hyperpolarization and reduced neurotransmitter release, which are the cellular mechanisms underlying analgesia.

References

- 1. Metkephamid, a systemically active analog of methionine enkephalin with potent opioid alpha-receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metkefamide - Wikipedia [en.wikipedia.org]

- 3. Cross-tolerance studies distinguish morphine- and metkephamid-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Opioid Peptide H-Tyr-D-Ala-Gly-Phe-Met-NH2

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthetic pentapeptide H-Tyr-D-Ala-Gly-Phe-Met-NH2, a potent analog of the endogenous opioid Met-enkephalin. It details its various synonyms, pharmacological properties, mechanism of action, and the experimental protocols used for its characterization.

Nomenclature and Synonyms

The peptide with the primary sequence this compound is a synthetic modification of the natural opioid peptide Met-enkephalin (Tyr-Gly-Gly-Phe-Met). The key modifications—the substitution of Glycine at position 2 with a D-Alanine and the amidation of the C-terminal Methionine—confer enhanced stability against degradation by aminopeptidases and modulate its receptor binding profile.[1]

This compound is known by several names and identifiers in scientific literature and chemical databases.

| Type | Identifier |

| Common Name | Metkephamid[2][3] |

| Systematic (IUPAC) Name | L-tyrosyl-D-alanyl-glycyl-L-phenylalanyl-L-methioninamide[1][4] |

| Alternative Chemical Name | (2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |

| Abbreviated Name | [D-Ala2]-Met-Enkephalinamide |

| CAS Registry Number | 61090-95-7 |

| Developmental Code | LY-127623 |

| PubChem CID | 10371120 |

| Other Synonyms | Tyr-D-Ala-Gly-Phe-Met-NH2, Metkephamid Acetate (USAN) |

Pharmacological Profile & Quantitative Data

Metkephamid is a potent agonist of the δ (delta) and μ (mu) opioid receptors, with a binding affinity that is roughly equipotent for both. It is recognized for its systemic activity and its ability to cross the blood-brain barrier, producing strong, centrally-mediated analgesic effects. Studies suggest that its analgesic properties are dependent on its activity at both μ- and δ-opioid receptors. A notable characteristic of Metkephamid is its reduced tendency to cause common opioid-related side effects like respiratory depression and tolerance, which is likely attributable to its significant δ-opioid receptor activity.

The following table summarizes the binding affinities of Metkephamid for various opioid receptors. Data is typically derived from competitive binding assays using radiolabeled ligands.

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| μ-Opioid Receptor | [3H]Dihydromorphine (DHM) | Mouse Brain Membranes | ~1-10 | |

| δ-Opioid Receptor | [3H]D-Ala2-Leu5-enkephalin (DALE) | Mouse Brain Membranes | ~0.1-1 | |

| κ-Opioid Receptor | [3H]Ethylketocyclazocine (EKC) | Mouse Brain Membranes | >100 |

Note: Specific Ki values can vary between studies based on tissue preparation and experimental conditions. The values presented are indicative of the peptide's selectivity profile, showing high affinity for μ and δ receptors and low affinity for κ receptors.

Mechanism of Action & Signaling Pathways

Like other opioid agonists, Metkephamid exerts its effects by binding to and activating opioid receptors, which are a class of G-protein coupled receptors (GPCRs). The primary signaling cascade is mediated by the inhibitory G-proteins, Gi and Go.

Key Signaling Events:

-

Receptor Activation: Metkephamid binds to μ- and/or δ-opioid receptors on the neuronal cell membrane.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, causing the dissociation of the Gα and Gβγ subunits.

-

Downstream Effects:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: The Gβγ subunit directly interacts with ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to K+ efflux and neuronal hyperpolarization. It also inhibits N-type voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of excitatory neurotransmitters like glutamate and Substance P.

-

-

Signal Termination: The signal is terminated through GTP hydrolysis by the Gα subunit and receptor desensitization, often mediated by G protein-coupled receptor kinases (GRKs) and β-arrestin.

This cascade of events ultimately leads to a reduction in neuronal excitability and inhibits the transmission of pain signals.

Experimental Protocols

The characterization of Metkephamid involves standard pharmacological assays to determine its binding affinity and functional activity at opioid receptors.

This protocol is used to determine the binding affinity (Ki) of Metkephamid for different opioid receptor subtypes.

Objective: To measure the ability of unlabeled Metkephamid to displace a specific high-affinity radioligand from its receptor.

Materials:

-

Tissue Preparation: Homogenized brain tissue (e.g., from mouse or rat) or membranes from cells stably expressing a specific human opioid receptor subtype (e.g., CHO-μOR).

-

Radioligands:

-

For μ-receptors: [3H]DAMGO or [3H]Dihydromorphine.

-

For δ-receptors: [3H]DPDPE or [3H]D-Ala2-Leu5-enkephalin.

-

For κ-receptors: [3H]U69,593 or [3H]Ethylketocyclazocine.

-

-

Test Compound: Metkephamid, serially diluted.

-

Incubation Buffer: Typically Tris-HCl buffer (pH 7.4).

-

Filtration System: Brandel cell harvester or equivalent.

-

Scintillation Counter: To measure radioactivity.

Methodology:

-

Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled Metkephamid.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Filters are washed rapidly with ice-cold buffer to remove non-specifically bound ligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of Metkephamid that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Metkefamide - Wikipedia [en.wikipedia.org]

- 3. Metkephamid, a systemically active analog of methionine enkephalin with potent opioid alpha-receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C28H38N6O6S | CID 10371120 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Endogenous Opioid Analog, [D-Ala2]-Met-Enkephalinamide (DAME), and its Profound Influence on Nociception: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala2]-Met-Enkephalinamide (DAME), a synthetic analog of the endogenous opioid peptide Met-enkephalin, has been a subject of significant interest in the field of pain research for its potent and long-lasting analgesic properties. This technical guide provides an in-depth analysis of DAME's role in nociception, detailing its mechanism of action, receptor binding characteristics, and effects in preclinical pain models. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel analgesic therapies.

Mechanism of Action: Opioid Receptor Agonism

DAME exerts its analgesic effects primarily through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems. As an enkephalin analog, DAME demonstrates a high affinity for opioid receptors, initiating a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission. While it is known to be a potent opioid agonist, specific binding affinities can vary across studies.[1]

Receptor Binding Profile

| Ligand | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |

| [D-Ala2]-Met-Enkephalinamide (DAME) | Data not consistently available in comparative studies | Data not consistently available in comparative studies | Data not consistently available in comparative studies | N/A |

| Morphine | ~1.0 - 10 | ~71 | Moderate to low affinity | [2] |

| DAMGO | ~1.23 | High | Low | N/A |

Note: The lack of consistent, directly comparable Ki values for DAME in the literature highlights a gap in the comprehensive characterization of this potent analgesic.

Downstream Signaling Pathways

Upon binding to opioid receptors, DAME triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins (primarily of the Gi/o subtype). This activation initiates a series of downstream signaling events that contribute to the overall analgesic effect.

Inhibition of Adenylyl Cyclase and cAMP Reduction

A primary mechanism of opioid receptor signaling is the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). Activation of Gi/o proteins by DAME leads to a decrease in intracellular cAMP levels. This reduction in cAMP has several downstream consequences, including the modulation of ion channel activity and the alteration of gene expression, all of which contribute to a decrease in neuronal excitability and nociceptive signaling.

DAME-induced inhibition of the adenylyl cyclase pathway.

Modulation of MAP Kinase (MAPK) Pathway

The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is another important signaling route influenced by opioid receptor activation. The activation of the MAPK/ERK pathway by opioids can have complex and sometimes contradictory roles in nociception and tolerance. While some studies suggest that MAPK activation can contribute to analgesia, others link it to the development of opioid tolerance. The specific effects of DAME on the MAPK/ERK pathway require further investigation to be fully elucidated.

Involvement of β-Arrestin

β-arrestins are intracellular proteins that play a crucial role in the desensitization, internalization, and signaling of GPCRs, including opioid receptors. Upon agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to the uncoupling of the receptor from G-proteins, terminating the primary signaling pathway. Furthermore, β-arrestin can act as a scaffold for other signaling molecules, initiating a second wave of G-protein-independent signaling. The degree to which DAME recruits β-arrestin and the subsequent functional consequences are areas of active research, with implications for the development of biased agonists that favor G-protein signaling over β-arrestin pathways to potentially reduce side effects and tolerance.

References

A Technical Guide to H-Tyr-D-Ala-Gly-Phe-Met-NH2 (Metkephamid) as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Tyr-D-Ala-Gly-Phe-Met-NH2, a synthetic pentapeptide analog of methionine-enkephalin commonly known as Metkephamid or [D-Ala2]-Met-enkephalinamide, serves as a potent research tool in the field of opioid pharmacology. Its modifications, a D-alanine substitution at the second position and C-terminal amidation, confer significant resistance to enzymatic degradation, resulting in a substantially longer half-life compared to its endogenous counterpart. Metkephamid is a high-affinity agonist for both mu (µ) and delta (δ) opioid receptors.[1] This dual agonism, coupled with its enhanced stability, makes it an invaluable ligand for investigating the physiological and pathological roles of these receptors, from pain modulation to potential therapeutic interventions with fewer side effects than traditional opioids.[2][3] This guide provides an in-depth overview of Metkephamid's pharmacological properties, experimental protocols for its use, and a summary of its key quantitative data.

Introduction

Endogenous opioid peptides, such as enkephalins, play a crucial role in nociception and mood regulation. However, their therapeutic potential is limited by their rapid degradation in vivo. This compound (Metkephamid) was developed as a stable analog of Met-enkephalin, allowing for more sustained and potent effects.[4] It is a potent agonist at both µ- and δ-opioid receptors, with some reports suggesting it is roughly equipotent at the µ-receptor and significantly more potent at the δ-receptor compared to morphine in vitro.[2] This profile allows researchers to explore the combined and distinct functions of these two key opioid receptor subtypes.

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding affinities and functional potencies of Metkephamid at mu- and delta-opioid receptors.

Table 1: Opioid Receptor Binding Affinity of Metkephamid

| Ligand | Receptor Subtype | Preparation | Radioligand | Kd (nM) | Reference |

| [D-Ala2,Met5]enkephalinamide | µ1 (high-affinity site) | Rat brain membranes | [3H][D-Ala2,Met5]enkephalinamide | < 1 |

Table 2: Functional Potency and Efficacy of Metkephamid

| Assay | Receptor | System | Parameter | Value | Reference |

| In vitro analgesia model | δ-opioid | N/A | Potency vs. Morphine | 30-100x more potent | |

| In vitro analgesia model | µ-opioid | N/A | Potency vs. Morphine | Roughly equipotent |

Note: Specific EC50 and Emax values from GTPγS binding or cAMP inhibition assays for Metkephamid are not consistently reported in publicly available literature.

Signaling Pathways

Metkephamid, as an agonist for both µ- and δ-opioid receptors, activates downstream signaling cascades typical of Gi/Go-coupled receptors. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of these receptors leads to the modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels. These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which are the molecular underpinnings of its analgesic effects.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol is a generalized procedure to determine the binding affinity (Ki) of Metkephamid for opioid receptors.

-

Objective: To determine the equilibrium dissociation constant (Ki) of Metkephamid for µ- and δ-opioid receptors.

-

Materials:

-

Rat brain membranes (or cell lines expressing the receptor of interest)

-

Radioligand (e.g., [3H]-DAMGO for µ-receptors, [3H]-Naltrindole for δ-receptors)

-

Metkephamid (unlabeled ligand)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., Naloxone)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of Metkephamid.

-

In a 96-well plate, add the radioligand at a concentration near its Kd.

-

Add the serially diluted Metkephamid to the wells.

-

Add the membrane preparation to each well to initiate the binding reaction.

-

For determining non-specific binding, add a high concentration of naloxone to a set of wells.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound ligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Metkephamid.

-

Determine the IC50 value (the concentration of Metkephamid that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Analgesic Assay: Hot Plate Test

This protocol outlines a common method for assessing the antinociceptive effects of Metkephamid in rodents.

-

Objective: To evaluate the analgesic efficacy of Metkephamid by measuring the latency to a thermal stimulus.

-

Materials:

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Experimental animals (e.g., mice or rats).

-

Metkephamid solution for injection (e.g., subcutaneous or intraperitoneal).

-

Vehicle control (e.g., saline).

-

Stopwatch.

-

-

Procedure:

-

Acclimatize the animals to the testing room.

-

Determine the baseline latency for each animal by placing it on the hot plate and recording the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Administer Metkephamid or vehicle to different groups of animals.

-

At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place each animal back on the hot plate and measure the response latency.

-

-

Data Analysis:

-

Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Compare the %MPE between the Metkephamid-treated groups and the vehicle control group using appropriate statistical tests.

-

A dose-response curve can be generated by testing different doses of Metkephamid.

-

Conclusion

This compound (Metkephamid) is a robust and reliable research tool for the study of µ- and δ-opioid receptors. Its enhanced stability and potent agonist activity provide a significant advantage over endogenous peptides for in vitro and in vivo investigations. The protocols and data presented in this guide offer a framework for researchers to effectively utilize Metkephamid in their studies to further elucidate the complex roles of the opioid system in health and disease, and to explore novel therapeutic strategies for pain management and other neurological disorders. Further research to definitively quantify its binding and functional parameters across various assay systems will continue to refine its profile as a selective research compound.

References

- 1. Classification of multiple morphine and enkephalin binding sites in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metkephamid, a systemically active analog of methionine enkephalin with potent opioid alpha-receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metkefamide - Wikipedia [en.wikipedia.org]

- 4. (D-Ala2)-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Targets of [D-Ala2]-Met-Enkephalinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ala2]-Met-Enkephalinamide (DAME), a synthetic analog of the endogenous opioid peptide Met-enkephalin, has been a subject of extensive research due to its potent and long-lasting analgesic properties.[1][2] This technical guide provides a comprehensive overview of the cellular targets of DAME, detailing its binding affinities, functional potencies, and the downstream signaling pathways it modulates. The information is curated to be a valuable resource for professionals in pharmacology and drug development.

Primary Cellular Targets: Opioid Receptors

The primary cellular targets of [D-Ala2]-Met-Enkephalinamide are the G protein-coupled receptors (GPCRs) of the opioid receptor family, specifically the mu (µ), delta (δ), and kappa (κ) opioid receptors. DAME exhibits a strong binding affinity for both µ- and δ-opioid receptors, classifying it as a mixed µ/δ opioid receptor agonist.[3]

Binding Affinity of [D-Ala2]-Met-Enkephalinamide